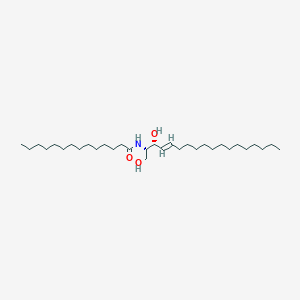
N-ethyl-2-fluoro-4-methanesulfonylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-2-fluoro-4-methanesulfonylaniline” is a chemical compound with the CAS Number: 1864906-89-7 . It has a molecular weight of 217.26 and its IUPAC name is N-ethyl-2-fluoro-4-(methylsulfonyl)aniline .
Molecular Structure Analysis
The InChI code for “N-ethyl-2-fluoro-4-methanesulfonylaniline” is 1S/C9H12FNO2S/c1-3-11-9-5-4-7 (6-8 (9)10)14 (2,12)13/h4-6,11H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antineoplastic Activity in Medicine : Compounds related to N-ethyl-2-fluoro-4-methanesulfonylaniline, like 2-chloroethyl (methylsulfonyl)methanesulfonate, exhibit significant antineoplastic (anti-cancer) activity, particularly against leukemia. This compound has shown effectiveness in vivo against P388 leukemia, indicating its potential in cancer treatment (Shealy, Krauth, & Laster, 1984).
Biochemistry of Enzyme Inhibition : Methanesulfonyl fluoride, a compound related to N-ethyl-2-fluoro-4-methanesulfonylaniline, is known to inhibit acetylcholinesterase, an enzyme important in nerve function. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, which provides insights into the enzyme's functioning and potential pathways for targeted therapies (Kitz & Wilson, 1963).
Applications in Dye and Pigment Synthesis : In the field of material sciences, derivatives of N-ethyl-2-fluoro-4-methanesulfonylaniline are used in the synthesis of dyes. For instance, an alkali-clearable azo disperse dye containing a fluorosulfonyl group was synthesized using 4-fluorosulfonylaniline, indicating its role in developing new pigments and dyes with specific properties (Koh & Greaves, 2001).
Synthesis of Organic Compounds : These compounds are also used in the synthesis of various organic molecules. For example, efficient construction of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts has been achieved using N-methanesulfonyl derivatives, demonstrating their utility in complex organic syntheses (Hiroya et al., 2002).
Plant Science and Mutagenesis : In plant science, ethyl methanesulfonate (EMS) mutagenesis is a crucial tool for generating genetic variations and identifying genes related to plant development and stress tolerance. This highlights its application in improving crop resilience and understanding plant genetics (Chen et al., 2023).
Genetic Studies and Mutation Analysis : Ethyl methanesulfonate, another related compound, has been used to study genetic mutations in various organisms, providing insights into mutagenic processes and genetic stability, which is crucial for understanding genetic diseases and developing gene therapies (Lebkowski, Miller, & Calos, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
N-ethyl-2-fluoro-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-9-5-4-7(6-8(9)10)14(2,12)13/h4-6,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGKZQFKXUXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)





![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)
